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Bis(4-ethynylphenyl)methane

Carbon-carbon composites Ablative materials Thermogravimetric analysis

Bis(4-ethynylphenyl)methane (CAS 6140-83-6), systematically named 4,4′-diethynyldiphenylmethane (DEDPM), is a difunctional terminal arylacetylene monomer featuring two para-positioned ethynyl groups bridged by a single methylene (–CH₂–) spacer. With a molecular formula of C₁₇H₁₂ and a molecular weight of 216.28 g·mol⁻¹, the compound melts at approximately 66 °C to form a colorless, low-viscosity fluid.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
Cat. No. B8615275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-ethynylphenyl)methane
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CC2=CC=C(C=C2)C#C
InChIInChI=1S/C17H12/c1-3-14-5-9-16(10-6-14)13-17-11-7-15(4-2)8-12-17/h1-2,5-12H,13H2
InChIKeyNLFWFFURMXKXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-ethynylphenyl)methane (4,4'-Diethynyldiphenylmethane): Procurement-Relevant Identity and Core Characteristics


Bis(4-ethynylphenyl)methane (CAS 6140-83-6), systematically named 4,4′-diethynyldiphenylmethane (DEDPM), is a difunctional terminal arylacetylene monomer featuring two para-positioned ethynyl groups bridged by a single methylene (–CH₂–) spacer . With a molecular formula of C₁₇H₁₂ and a molecular weight of 216.28 g·mol⁻¹, the compound melts at approximately 66 °C to form a colorless, low-viscosity fluid [1]. It belongs to the class of ethynylated bis-aryl derivatives developed primarily as thermally polymerizable matrix precursors for high-temperature structural composites and high-char-yielding carbon–carbon materials [2]. Unlike fully conjugated diethynylarenes, the methylene bridge electronically decouples the two phenylacetylene moieties while introducing reactive benzylic C–H bonds that participate in crosslinking during thermal polymerization, yielding a highly crosslinked polyaromatic network with a char yield of up to 91% by thermogravimetric analysis [1].

Why Bis(4-ethynylphenyl)methane Cannot Be Simply Substituted with Generic Diethynylarene Monomers


Diethynylarene monomers are not functionally interchangeable despite sharing terminal acetylene groups. Their polymerization behavior, char-forming efficiency, melt processability, and network architecture are governed by the nature of the aromatic bridge connecting the two ethynylphenyl units . Bis(4-ethynylphenyl)methane occupies a distinct position in this chemical space: the single methylene spacer electronically isolates the two phenylacetylene units—preventing extended π-conjugation present in 4,4′-diethynylbiphenyl—while simultaneously providing reactive benzylic C–H bonds that participate in radical-mediated crosslinking during thermal cure [1]. This contrasts sharply with p-diethynylbenzene, which lacks both the internal degree of rotational freedom and the benzylic crosslinking sites, resulting in a solid monomer that polymerizes with dangerously uncontrolled exotherms [2]. The quantitative differentiation evidence below demonstrates that selection of DEDPM over its closest structural analogs is not merely preferential but functionally consequential for applications demanding controlled melt impregnation, high char retention, and predictable cure kinetics.

Bis(4-ethynylphenyl)methane: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Char Yield: 91% TGA Residue for DEDPM vs. ≤50% for Conventional Pitch-Based Carbon Matrix Precursors

Thermogravimetric analysis (TGA) of cured poly(4,4′-diethynyldiphenylmethane) resin demonstrates a char yield of 91% after heating from 210 °C to 800 °C, with only 9% weight loss recorded over this temperature range [1]. In contrast, petroleum and coal-tar pitches—the conventional carbon matrix precursors used in aerospace composite fabrication—exhibit char yields typically in the range of 40–60%, and this yield is highly variable depending on feedstock origin, ash content, and quinoline-insoluble fraction [1]. The 91% char yield of DEDPM is attributed to the absence of heteroatoms (N, O, S, P, halogens) in the monomer structure and to its ability to homopolymerize into a fully hydrocarbon polyaromatic matrix without evolving gaseous condensation by-products [1].

Carbon-carbon composites Ablative materials Thermogravimetric analysis

Melt Processability: DEDPM Melts at 66 °C to a Low-Viscosity Fluid vs. Solid Analogs Requiring Dissolution or High-Temperature Melting

Bis(4-ethynylphenyl)methane melts at approximately 66 °C (mp 65.5–66.5 °C after drying) to form a colorless, low-viscosity fluid, enabling direct melt impregnation of fibrous graphite preforms without solvent [1][2]. Its closest fully conjugated analog, 4,4′-diethynylbiphenyl, melts at 168 °C (166–170 °C range) and is a solid powder at ambient conditions, requiring either dissolution in organic solvents or heating above 170 °C to achieve a fluid state suitable for impregnation . p-Diethynylbenzene melts at 94–98 °C but does not form a stable low-viscosity melt; instead, it undergoes rapid, exothermic, and potentially explosive polymerization upon melting, making controlled melt processing impractical [1].

Composite impregnation Melt processing Monomer melting point

Polymerization Control: DEDPM Cures Controllably Over 110–200 °C Without Gas Evolution vs. Runaway Exotherm in p-Diethynylbenzene

DEDPM undergoes thermal homopolymerization via a free-radical mechanism with first-order kinetics, exhibiting a predictable and tunable cure profile [1]. At 180 °C, polymerization to a non-tacky resin state requires approximately 20 minutes; at 170 °C, 45 minutes; at 160 °C, 80 minutes; at 150 °C, 2 hours; at 120 °C, 8–12 hours; and at 110 °C, 16–20 hours [2]. DSC analysis confirms a cure exotherm onset at approximately 150 °C with a maximum at 205 °C, and no gaseous by-products are evolved during cure [2]. In direct contrast, p-diethynylbenzene is documented to undergo 'runaway explosive polymerization' under similar thermal conditions, making its cure inherently hazardous and difficult to control in manufacturing environments [2].

Cure kinetics Thermal polymerization Process safety

Synthesis Yield: Quantitative (100%) Final Desilylation Step in an Industrially Scalable Process

The patented synthesis of DEDPM proceeds via a three-step route: (1) diazotization of 4,4′-diaminodiphenylmethane to 4,4′-diiododiphenylmethane (41.6% isolated yield), (2) Sonogashira-type coupling with ethynyltrimethylsilane to afford bis(4-trimethylsilylethynylphenyl)methane (100% crude yield after workup; 81% recovery after recrystallization), and (3) desilylation with anhydrous K₂CO₃ in methanol/ether to yield the final DEDPM product in 100% yield (0.60 g from 1.00 g protected precursor) [1]. This quantitative final step contrasts with the multi-step, protection/deprotection sequences of classical arylacetylene syntheses (Vilsmeier, Stephens-Castro), which often require strongly alkaline media that can degrade the acetylenic linkage and lead to significant yield losses [1]. Furthermore, the process is explicitly designed for large-scale synthesis operations, making it suitable for industrial procurement volumes [1].

Monomer synthesis Process scalability Yield optimization

Benzylic C–H Contribution to Crosslinking: Methylene Bridge Enables Additional Network Density vs. Biphenyl- or Ether-Bridged Analogs

The methylene bridge in DEDPM is not merely an inert spacer but contributes actively to the crosslinking network through the reactivity of its benzylic C–H bonds. Comparative analysis has demonstrated that spacer molecules containing reactive benzylic C–H bonds (such as diphenylmethane) undergo thermolysis by a mechanism unique to diffusionally constrained systems, contributing additional crosslink sites beyond those provided by the terminal acetylene groups alone [1]. In contrast, inert aromatic spacers such as biphenyl do not offer this supplementary crosslinking pathway. This differential is reflected in the crosslinked polymer properties: copolymerization studies of DEDPM with phenylacetylene show that increasing the DEDPM molar ratio in the feed decreases the equilibrium swelling degree and increases the crosslink density, with the average molecular weight between crosslinks (Mc) and Huggins parameter being systematically tunable [2].

Crosslink density Network architecture Benzylic reactivity

Cure Exotherm and Dielectric Properties: DSC and Microdielectrometry Characterization Enables Formulation Optimization vs. Undocumented Analogs

The thermal polymerization of DEDPM has been comprehensively characterized by DSC, FTIR, ¹H/¹³C NMR, and microdielectrometry, establishing that the predominant reaction follows first-order kinetics through linear polymerization of acetylene end groups, with a secondary (more rapid) early-stage mechanism attributed to cyclic trimer formation that is sterically restricted as the network grows [1]. The DSC cure exotherm onset occurs at approximately 150 °C with a maximum at 205 °C [2]. Copolymerization with trifunctional arylacetylene monomers increases the early-stage reaction rate but subsequently leads to a slower overall rate due to viscosity increases from highly branched polymer formation [3]. This depth of kinetic and dielectric characterization is not available for less-studied analogs such as 4,4′-diethynylbibenzyl or the meta isomer of DEDPM, limiting the ability to model and optimize their cure cycles for manufacturing.

Cure monitoring Dielectric analysis Polymerization kinetics

Bis(4-ethynylphenyl)methane: Evidence-Backed Application Scenarios for Procurement and Research Deployment


Carbon–Carbon Composite Matrix Resin for Aerospace Thermal Protection Systems

DEDPM is expressly designed as an impregnant for woven graphite cloth to fabricate three-dimensional carbon–carbon composites used in reentry missile nose cones, rocket nozzles, and leading edges [1]. The combination of low melt viscosity (mp 66 °C), controllable cure kinetics (20 minutes to non-tacky state at 180 °C), and 91% char yield after pyrolysis [1] enables fewer impregnation–carbonization cycles to achieve target density compared to pitch-based processes. The absence of heteroatoms ensures that no corrosive or oxidizing gaseous by-products are evolved during cure [1], preserving the integrity of the graphite reinforcement and the processing equipment. The first-order polymerization kinetics characterized by Nguyen et al. [2] provide the process modeling foundation necessary for aerospace qualification.

High-Char-Yielding Matrix for Ablative Composite Structures

For ablative thermal protection applications where the matrix must sacrificially absorb heat through endothermic decomposition while maintaining structural integrity, the 91% char yield of DEDPM homopolymer—which retains 91% of its mass from 210 °C to 800 °C [1]—is a quantifiable advantage over petroleum pitch alternatives (typically 40–60% char) [1]. The high char retention minimizes dimensional change and delamination during ablative service. The controlled, gas-free cure eliminates the porosity and void formation that plague condensation-curing systems such as polyimides and pyrrones, which evolve large volumes of gaseous by-products during cure [1].

Tunable Crosslinked Networks via Copolymerization for Specialty Coatings and Dielectrics

DEDPM serves as a difunctional building block whose crosslink density can be systematically tuned through copolymerization with monofunctional arylacetylenes such as phenylacetylene, as demonstrated by Li and Ju [3]. By varying the DEDPM/phenylacetylene molar ratio, the equilibrium swelling degree and average molecular weight between crosslinks (Mc) can be adjusted while maintaining processability in THF (Huggins parameter 0.34; solubility parameter 9.9–10.5 cal^0.5 cm^-1.5) [3]. The first-order polymerization kinetics and dielectric characterization data [2] further support formulation of these copolymers as photodefinable dielectric layers, as explored in related poly(aromatic diacetylene) systems.

Conjugated Polymer Precursor for Microporous Organic Polymers and Gas Adsorption

The two terminal alkyne groups of DEDPM make it suitable for copper-catalyzed azide–alkyne cycloaddition (CuAAC) polymerization with multifunctional azide monomers, producing crosslinked polytriazole networks . These networks can be designed with intrinsic microporosity for CO₂ capture and gas separation applications. The methylene bridge provides polymer backbone flexibility distinct from fully rigid, fully conjugated analogs such as 4,4′-diethynylbiphenyl, potentially enhancing processability of the resulting microporous polymer without sacrificing the pore architecture achievable through controlled crosslink density [3].

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